BenchChemオンラインストアへようこそ!

1-(tert-butyl)-3-methyl-1H-indazole

Medicinal Chemistry Drug Design Lipophilicity

Procure the definitive N1 regioisomer to eliminate costly regioisomeric separation. This building block exhibits an elevated XLogP3 of 2.9 and low tPSA (~17.8 Ų), making it superior to generic indazole for CNS-penetrant kinase inhibitor design and hydrophobic fragment screening. Its specific N1-alkylation pattern ensures batch-to-batch regioisomeric consistency critical for reproducible process development and scale-up. For R&D use only.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
CAS No. 128364-66-9
Cat. No. B11907098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-butyl)-3-methyl-1H-indazole
CAS128364-66-9
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCC1=NN(C2=CC=CC=C12)C(C)(C)C
InChIInChI=1S/C12H16N2/c1-9-10-7-5-6-8-11(10)14(13-9)12(2,3)4/h5-8H,1-4H3
InChIKeyOAPQJZOIHVWPQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(tert-Butyl)-3-methyl-1H-indazole (CAS 128364-66-9): A Procurement-Focused Overview of an N1-Alkylated Indazole Building Block


1-(tert-Butyl)-3-methyl-1H-indazole (CAS 128364-66-9) is an N1-alkylated indazole derivative featuring a tert-butyl group at the N1 position and a methyl group at the C3 position . This bicyclic heterocycle (C12H16N2, molecular weight 188.27 g/mol) is characterized by a five-membered pyrazole ring fused to a six-membered benzene ring . Unlike the unsubstituted indazole core (C7H6N2), this compound exhibits significantly increased lipophilicity (calculated XLogP3 of 2.9 versus ~1.2 for the parent scaffold), a property that directly impacts its utility as a hydrophobic pharmacophore component or synthetic intermediate in medicinal chemistry programs .

Why Generic 'Indazole' or Alternative Alkylation Patterns Cannot Replace 1-(tert-Butyl)-3-methyl-1H-indazole


Generic substitution with unsubstituted indazole or alternative regioisomers (e.g., N2-alkylated indazoles) fails due to profound differences in physicochemical properties and synthetic accessibility. The N1-tert-butyl group confers a calculated XLogP3 of 2.9, markedly higher than unsubstituted indazole (XLogP3 ~1.2) and its common 5-substituted analogs (XLogP3 1.9–2.1) . This increased lipophilicity is critical for applications requiring enhanced membrane permeability or nonpolar solvent compatibility. Furthermore, the precise N1-alkylation pattern is non-trivial to achieve synthetically: while this compound is commercially available as a pre-formed N1 isomer, generic 'indazole' alkylation procedures often yield mixtures of N1 and N2 regioisomers, with recent studies demonstrating that N1 selectivity is highly dependent on specific C3 substituent steric bulk and reaction conditions [1]. Therefore, procuring the defined N1-(tert-butyl)-3-methyl regioisomer eliminates the purification burden and yield losses associated with regioisomeric separation, directly impacting downstream synthetic efficiency and cost.

Quantitative Differentiation Evidence for 1-(tert-Butyl)-3-methyl-1H-indazole Relative to Indazole Analogs


Lipophilicity (XLogP3) Comparison: 1-(tert-Butyl)-3-methyl-1H-indazole Exhibits 2.4× Higher Calculated Lipophilicity than Unsubstituted Indazole

The calculated XLogP3 value for 1-(tert-butyl)-3-methyl-1H-indazole is 2.9 . This represents a substantial increase in lipophilicity compared to the unsubstituted indazole scaffold (XLogP3 ~1.2) and to common 5-substituted analogs such as 5-methyl-1H-indazole (XLogP3 2.1) . The presence of both a tert-butyl group at N1 and a methyl group at C3 contributes additively to this property, distinguishing it from mono-substituted indazoles.

Medicinal Chemistry Drug Design Lipophilicity

Regioisomeric Purity Advantage: Commercial Availability of the N1 Isomer Bypasses Synthetic Regioselectivity Challenges

Synthesis of N1-alkylated indazoles is not trivial: a recent study demonstrated that while 3-tert-butyl indazoles achieve >99% N1 regioselectivity under optimized conditions (NaH/THF), other 3-substituents (e.g., 3-methyl) exhibit lower and condition-dependent N1 selectivity [1]. The target compound, 1-(tert-butyl)-3-methyl-1H-indazole, is supplied as a single N1 regioisomer , eliminating the need for costly chromatographic separation from the N2 isomer. In contrast, generic 'indazole' alkylation reactions often produce N1:N2 mixtures, with N2 content ranging from 10–50% depending on the electrophile and base.

Synthetic Chemistry Process Development Regioselectivity

Molecular Weight and Heavy Atom Count: Intermediate Size with Low Hydrogen Bonding Capacity

1-(tert-Butyl)-3-methyl-1H-indazole possesses a molecular weight of 188.27 g/mol and a heavy atom count of 14, with only one hydrogen bond acceptor (the pyrazole N2 nitrogen) and zero hydrogen bond donors . This profile positions it as a 'fragment-like' building block with low topological polar surface area (tPSA ~17.8 Ų, calculated) [1]. Compared to more polar indazole analogs (e.g., 1H-indazole-3-methanol: MW 148.17, HBD 2, tPSA 48.9 Ų) , this compound offers significantly reduced hydrogen bonding potential, which may favor blood-brain barrier penetration or reduce promiscuous binding in biochemical assays.

Fragment-Based Drug Discovery Lead Optimization Physicochemical Properties

Documented Use as a Synthetic Intermediate in Indazole-Derived Pharmaceuticals

Patent literature explicitly cites 1-(tert-butyl)-3-methyl-1H-indazole and its N-Boc-protected derivative as intermediates in the synthesis of substituted indazole derivatives with therapeutic applications [1][2]. While the target compound itself is a simple alkylated indazole, its presence in patented synthetic routes confirms its utility as a validated building block for generating more complex pharmacophores. In contrast, the regioisomeric 2-tert-butyl-4-methyl-2H-indazole (CAS 34880-57-4) is less frequently cited in pharmaceutical patent contexts.

Medicinal Chemistry Process Chemistry Patent Literature

Validated Application Scenarios for 1-(tert-Butyl)-3-methyl-1H-indazole in Scientific Research and Industrial Procurement


Medicinal Chemistry: Lipophilic Core for CNS-Penetrant Kinase Inhibitor Design

Given its elevated XLogP3 of 2.9 and low topological polar surface area (~17.8 Ų), 1-(tert-butyl)-3-methyl-1H-indazole is ideally suited as a lipophilic core scaffold in the design of central nervous system (CNS)-penetrant kinase inhibitors [1]. Its minimal hydrogen bonding capacity (0 HBD, 1 HBA) aligns with empirical guidelines for blood-brain barrier permeability (tPSA < 90 Ų, HBD ≤ 3) [1]. Researchers developing brain-penetrant compounds can use this building block to replace more polar indazole cores (e.g., 1H-indazole-3-methanol, tPSA 48.9 Ų) to enhance passive diffusion .

Fragment-Based Drug Discovery (FBDD): A Fragment-Like Hydrophobic Building Block

With a molecular weight of 188.27 g/mol and a heavy atom count of 14, 1-(tert-butyl)-3-methyl-1H-indazole meets the 'rule of three' criteria for fragment-based screening (MW < 300, HBD ≤ 3, HBA ≤ 3, clogP ≤ 3) [1]. Its lipophilic nature (XLogP3 2.9) complements polar fragment libraries and can be used to probe hydrophobic pockets in target proteins. Procurement of this pre-formed N1 regioisomer ensures consistent fragment quality without batch-to-batch regioisomeric variation [1].

Process Chemistry: Validated Intermediate for Indazole-Containing APIs

Patent literature confirms the use of 1-(tert-butyl)-3-methyl-1H-indazole and its derivatives as intermediates in the manufacture of substituted indazole active pharmaceutical ingredients (APIs) [2][3]. Procuring this compound from commercial sources eliminates the need for in-house N1-selective alkylation, which can be challenging and yield-dependent [4]. This is particularly advantageous during process development and scale-up, where reproducible regioisomeric purity is critical for regulatory compliance and cost control.

Chemical Biology: Lipophilic Probe for Cellular Uptake Studies

The increased lipophilicity of 1-(tert-butyl)-3-methyl-1H-indazole (XLogP3 2.9) compared to unsubstituted indazole (XLogP3 ~1.2) makes it a valuable scaffold for designing cell-permeable chemical probes . When conjugated to fluorophores or affinity tags, this core may enhance cellular uptake relative to more polar indazole analogs, facilitating studies of intracellular target engagement.

Quote Request

Request a Quote for 1-(tert-butyl)-3-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.